molecular formula C16H24N2O4 B3038125 Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate CAS No. 75937-30-3

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate

Cat. No.: B3038125
CAS No.: 75937-30-3
M. Wt: 308.37 g/mol
InChI Key: VSEKUOVFAUMMKE-UHFFFAOYSA-N
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Description

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is also known as 6-(Z-Amino)-1-hexanol and has a molecular weight of 251.32 g/mol. This compound is a versatile chemical used in various scientific research applications due to its intriguing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 6-aminohexan-1-ol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl (2-((6-oxohexyl)amino)-2-oxoethyl)carbamate.

    Reduction: Formation of benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the substituent used.

Scientific Research Applications

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is used in various scientific research applications, including:

    Drug Delivery Systems: It is used as a building block for designing drug delivery systems due to its ability to form stable conjugates with drugs.

    Polymer Synthesis: It is used in the synthesis of polymers with specific functional groups for targeted applications.

    Surface Modification: It is used to modify surfaces to enhance their properties, such as hydrophilicity or biocompatibility.

Mechanism of Action

The mechanism of action of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes or the activation of receptor-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexan-1-ol: A precursor in the synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate.

    Benzyl chloroformate: Another precursor used in the synthesis.

    N-Benzyloxycarbonyl-6-amino-1-hexanol: A similar compound with a different functional group arrangement.

Uniqueness

This compound is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form stable conjugates with drugs and polymers makes it valuable in various scientific research applications.

Properties

IUPAC Name

benzyl N-[2-(6-hydroxyhexylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c19-11-7-2-1-6-10-17-15(20)12-18-16(21)22-13-14-8-4-3-5-9-14/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEKUOVFAUMMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 31.5 g of the N-hydroxysuccinimide ester of N-benzyloxycarbonylglycine [J. Am. Chem. Soc., 86, 1839, (1964)] in 100 ml of tetrahydrofuran is reacted dropwise with 12 g of 6-amino-1-hexanol in 50 ml of 50% methanol in tetrahydrofuran. The reaction is stirred for 12 hours at 23° C. and poured into water. The resulting precipitate is washed thoroughly with water, filtered, and dried to provide crude N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. The pure compound recrystallized from ethyl acetate has a melting point of 104°-5° C.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
31.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12 g
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reactant
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100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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